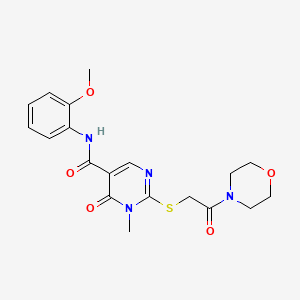

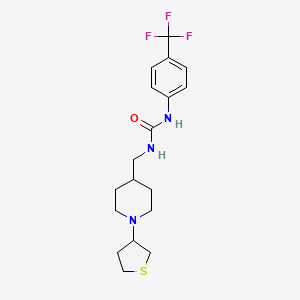

![molecular formula C23H20FN5O3 B3011088 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 900291-99-8](/img/structure/B3011088.png)

3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" is a structurally complex molecule that appears to be related to various imidazo-purine derivatives. These derivatives have been studied for their potential pharmacological properties, including antidepressant and anxiolytic-like activities . The presence of fluorobenzyl and methoxyphenyl groups suggests that the compound may have been designed to interact with specific biological targets, possibly by engaging in receptor binding or enzymatic inhibition.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with simpler precursors and building up to more complex structures. For example, the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole compound was achieved through an intermediate stage, with the final structure confirmed by various spectroscopic methods and X-ray crystallography . Similarly, the synthesis of a thieno-imidazole derivative was performed using reductive coupling under ultrasound irradiation, which is a technique that can enhance reaction rates and yields . These methods may be applicable to the synthesis of the compound , although the specific details would depend on the unique chemical reactivity of its functional groups.

Molecular Structure Analysis

The molecular structure of imidazo-purine derivatives is often characterized using spectroscopic techniques such as IR, NMR, and X-ray crystallography. These methods provide detailed information about the arrangement of atoms within the molecule and the nature of its chemical bonds. For instance, the crystal structure analysis of a related compound revealed intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for the formation of supramolecular networks . These interactions can significantly influence the biological activity and solubility of the compound.

Chemical Reactions Analysis

Imidazo-purine derivatives can participate in various chemical reactions, depending on their substituents and the reaction conditions. The presence of reactive groups such as benzyl and methoxyphenyl may allow for further functionalization or interaction with biological molecules. The reactivity of these compounds can be exploited to create derivatives with enhanced or altered pharmacological profiles, as seen in the structure-activity relationship studies of arylpiperazinylalkyl purine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, would be influenced by its molecular structure. The presence of fluorine and methoxy groups could affect the compound's lipophilicity and its ability to cross biological membranes. These properties are essential for determining the compound's suitability as a drug candidate, including its bioavailability and distribution within the body. The antidepressant activity of a related imidazolidine derivative, which did not inhibit the uptake of biogenic amines or possess monoamine oxidase inhibitory activity, suggests a novel mechanism of action that could be explored for the compound .

Aplicaciones Científicas De Investigación

Antimycobacterial and Anticonvulsant Activities

Compounds with structures mimicking parts of 3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been synthesized and evaluated for their antimycobacterial activity. A variety of potential antimycobacterials have been designed, several of which exhibited notable in vitro activity against mycobacteria, although not as active as the most potent purines and pyrimidines previously synthesized (Miranda & Gundersen, 2009). Additionally, analogous structures have been investigated for anticonvulsant activities, with some showing promise but with varying degrees of effectiveness and selectivity (Kelley et al., 1995).

Electron Delocalization and Stability in N-heterocyclic Carbene Precursors

Research has also focused on the influence of electron delocalization on the stability and structure of potential N-heterocyclic carbene precursors, featuring structures related to the target compound. These studies have provided insights into the electronic properties and reactivity of these compounds, contributing to the understanding of their potential applications in medicinal and synthetic organic chemistry (Hobbs et al., 2010).

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methyl]-6-(4-methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FN5O3/c1-14-12-27-19-20(25-22(27)29(14)17-8-10-18(32-3)11-9-17)26(2)23(31)28(21(19)30)13-15-4-6-16(24)7-5-15/h4-12H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWCTUCISWDMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

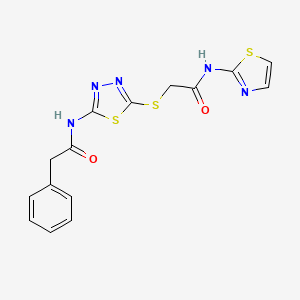

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B3011005.png)

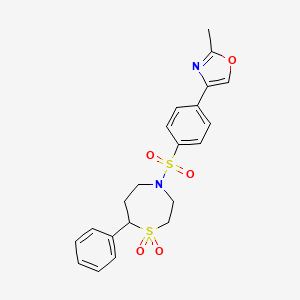

![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}-2-oxoethyl thiocyanate](/img/structure/B3011013.png)

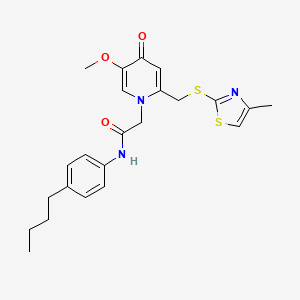

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)

![2-[(3-Ethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B3011016.png)

![4-acetyl-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3011018.png)

![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)

![3,4-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B3011027.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)